molecular formula C11H18O2 B12654437 Octahydropentalenyl propionate CAS No. 93964-80-8

Octahydropentalenyl propionate

Cat. No.: B12654437
CAS No.: 93964-80-8
M. Wt: 182.26 g/mol
InChI Key: BTWFKGTZSZVEEX-UHFFFAOYSA-N
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Description

Octahydropentalenyl propionate is a chemical compound with the molecular formula C11H18O2. It is characterized by its unique structure, which includes two five-membered rings and one eight-membered ring, along with an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropentalenyl propionate typically involves the esterification of octahydropentalenyl alcohol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Octahydropentalenyl propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Octahydropentalenyl propionate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydropentalenyl propionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release propionic acid, which can then participate in various metabolic pathways. The compound’s unique ring structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl propionate
  • Cyclohexyl propionate
  • Decahydronaphthalenyl propionate

Uniqueness

Octahydropentalenyl propionate is unique due to its combination of two five-membered rings and one eight-membered ring, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

CAS No.

93964-80-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl propanoate

InChI

InChI=1S/C11H18O2/c1-2-11(12)13-10-7-6-8-4-3-5-9(8)10/h8-10H,2-7H2,1H3

InChI Key

BTWFKGTZSZVEEX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC2C1CCC2

Origin of Product

United States

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